molecular formula C11H7BrN2O4 B11022730 N-(4-bromophenyl)-5-nitrofuran-2-carboxamide

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B11022730
M. Wt: 311.09 g/mol
InChI Key: BBFJFJGLAFDPHP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide is an organic compound that features a bromophenyl group and a nitrofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitro functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-bromoaniline with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction Reactions: Commonly use hydrogen gas and a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution Reactions: Yield substituted derivatives where the bromine atom is replaced by the nucleophile.

    Reduction Reactions: Produce amino derivatives of the original compound.

    Oxidation Reactions: Result in various oxidized forms of the furan ring.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide can be compared with other similar compounds, such as:

These compounds exhibit different chemical and biological properties due to the variations in their ring structures and functional groups, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H7BrN2O4

Molecular Weight

311.09 g/mol

IUPAC Name

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H7BrN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)

InChI Key

BBFJFJGLAFDPHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br

Origin of Product

United States

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